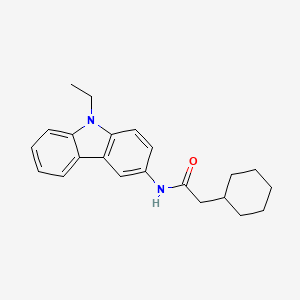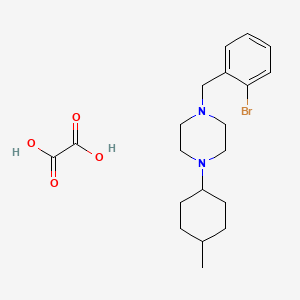
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for various research studies.
作用機序
The mechanism of action of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves its interaction with various neurotransmitter systems in the brain. It acts as a 5-HT1A receptor agonist, which results in the activation of the receptor and subsequent downstream signaling. This leads to the release of neurotransmitters such as serotonin, which can modulate mood and behavior. It also inhibits the uptake of dopamine and norepinephrine, which can increase their availability in the synaptic cleft and enhance their signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate are diverse and depend on the specific pharmacological activity being studied. It has been shown to modulate various neurotransmitter systems in the brain, leading to changes in mood, behavior, and cognition. It has also been found to possess anticonvulsant and analgesic properties, which can be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
The advantages of using 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments include its relatively simple synthesis method, its diverse pharmacological properties, and its potential applications in various research areas. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for anxiety and depression, given its 5-HT1A receptor agonist activity. Another area of interest is its potential as a treatment for ADHD and other related disorders, given its ability to inhibit dopamine and norepinephrine uptake. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
合成法
The synthesis of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 4-(4-methylcyclohexyl)piperazine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which is then converted to its oxalate salt form using oxalic acid. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to exhibit various pharmacological activities, making it a promising candidate for scientific research. It has been reported to act as a 5-HT1A receptor agonist, which can be useful in the treatment of various neurological disorders such as anxiety and depression. It has also been found to inhibit the uptake of dopamine and norepinephrine, which can be beneficial in the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAYJREKFQIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)
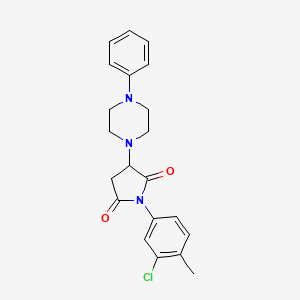
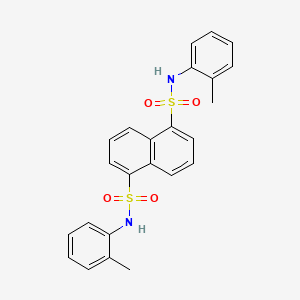

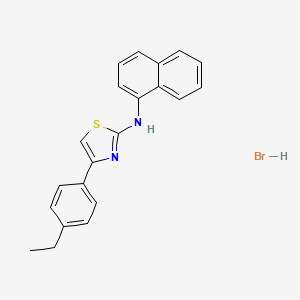
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)
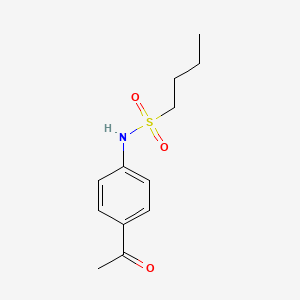

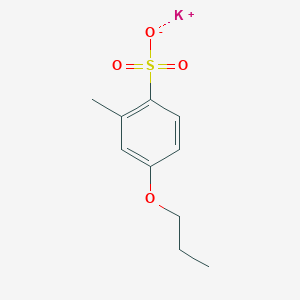
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4988841.png)
